4-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
4-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a cyclooctathiene ring, and a cyclopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize the production of by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce the environmental impact of the production .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper complexes
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted pyrazole derivatives .
Scientific Research Applications
4-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE include:
- 4-chloro-N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}-1-methyl-1H-pyrazole-3-carboxamide
- 4-chloro-N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}-1-ethyl-1H-pyrazole-5-carboxamide
- 4-chloro-N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}-1-methyl-1H-pyrazole-5-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of the cyclooctathiene ring and the cyclopropylamino group provides unique structural features that can be exploited for various chemical and biological purposes .
Properties
IUPAC Name |
4-chloro-N-[3-(cyclopropylcarbamoyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c1-24-16(13(20)10-21-24)18(26)23-19-15(17(25)22-11-8-9-11)12-6-4-2-3-5-7-14(12)27-19/h10-11H,2-9H2,1H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTKTFAKXXKEAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)NC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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